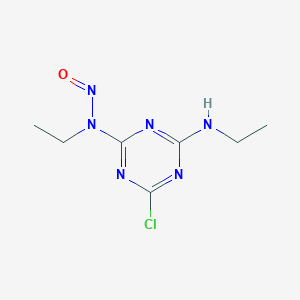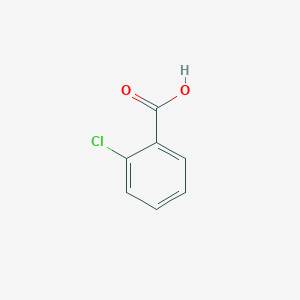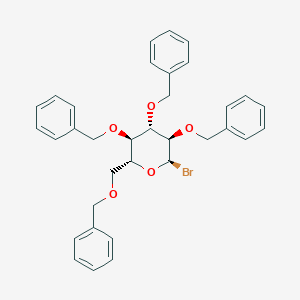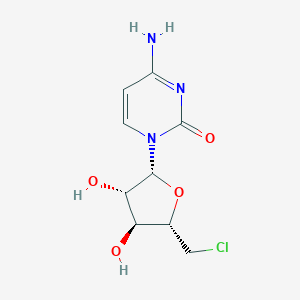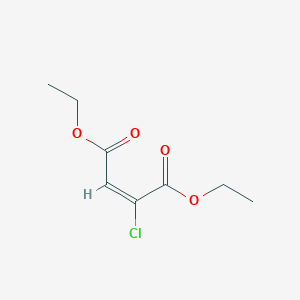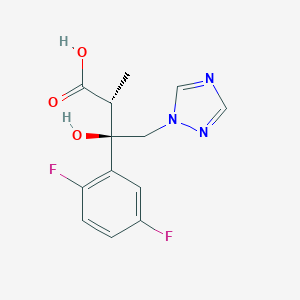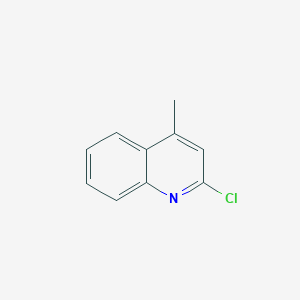
2-Chloro-4-méthylquinoléine
Vue d'ensemble
Description
2-Chloro-4-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H8ClN. It is a derivative of quinoline, characterized by a chlorine atom at the second position and a methyl group at the fourth position on the quinoline ring. This compound is known for its significant applications in medicinal chemistry and organic synthesis .
Applications De Recherche Scientifique
2-Chloro-4-methylquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is utilized in the production of dyes, pigments, and agrochemicals.
Mécanisme D'action
Target of Action
2-Chloro-4-methylquinoline, also known as 2-Chlorolepidine , is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry . .
Mode of Action
Quinoline derivatives have been known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of 2-Chloro-4-methylquinoline with its targets would need further investigation.
Biochemical Pathways
Quinoline and its derivatives have been reported to have versatile applications in synthetic organic chemistry and are considered vital scaffolds for drug discovery . They are involved in a wide range of synthesis protocols, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .
Result of Action
It’s worth noting that quinoline derivatives have been reported to exhibit substantial biological activities .
Action Environment
Safety data sheets recommend handling the compound in a well-ventilated place and avoiding dust formation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methylquinoline can be achieved through various methods. One common approach involves the cyclization of 2-chloroaniline with acetaldehyde in the presence of a catalyst. Another method includes the reaction of 2-chloroaniline with methyl vinyl ketone under acidic conditions .
Industrial Production Methods: Industrial production of 2-Chloro-4-methylquinoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-4-methylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it to 2-chloro-4-methyl-1,2,3,4-tetrahydroquinoline.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products:
- Oxidation products include quinoline N-oxides.
- Reduction products include tetrahydroquinoline derivatives.
- Substitution products vary depending on the nucleophile used .
Comparaison Avec Des Composés Similaires
2-Methylquinoline: Lacks the chlorine atom, leading to different reactivity and applications.
4-Chloroquinoline: Has the chlorine atom at a different position, affecting its chemical behavior.
2-Chloroquinoline: Similar structure but without the methyl group, altering its properties.
Uniqueness: 2-Chloro-4-methylquinoline is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various fields of research and industry .
Propriétés
IUPAC Name |
2-chloro-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEIMKNQOIFKSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212808 | |
| Record name | 2-Chloro-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00212808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634-47-9 | |
| Record name | 2-Chloro-4-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=634-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-methylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-methylquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96476 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00212808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloro-4-methylquinoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U5ATH9EJR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to 2-chloro-4-methylquinoline?
A1: 2-Chloro-4-methylquinoline is often synthesized through the Knorr reaction, a condensation between a β-keto ester and 4-bromoaniline followed by cyclization of the resulting anilide []. Another approach involves the reaction of substituted 4-methylquinolin-2(1H)-ones with phosphorus oxychloride (POCl3) [].
Q2: Can you describe the structural characteristics of 2-chloro-4-methylquinoline?
A2: 2-Chloro-4-methylquinoline (C10H8ClN) is a planar molecule that forms stacked columns in its crystal structure. The molecules within the column interact through C–H⋯N interactions, creating a non-planar R22(8) dimer [].
Q3: What are the typical reactions of 2-chloro-4-methylquinoline with nucleophiles?
A3: The chlorine atom in 2-chloro-4-methylquinoline can be displaced by various nucleophiles. For instance, reaction with sodium azide yields substituted tetrazolo[1,5-a]quinolines instead of the expected 2-azido-4-methylquinolines []. Additionally, reactions with sulfur nucleophiles are also reported [].
Q4: How does the structure of 2-chloro-4-methylquinoline relate to its reactivity in cross-coupling reactions?
A4: The presence of the chlorine atom in the 2-position makes 2-chloro-4-methylquinoline a suitable substrate for nickel-catalyzed cross-coupling reactions with aryllithium compounds. This reaction allows for the formation of a variety of substituted quinolines [].
Q5: Can 2-chloro-4-methylquinoline be used as a building block for more complex structures?
A5: Yes, 2-chloro-4-methylquinoline is a versatile starting material for synthesizing various heterocyclic systems. For example, it can be used to synthesize linear dibenzo[1,8]naphthyridines by reacting with 2-amino-5-chlorobenzophenone []. It can also be used to synthesize 2-(pyrazol-1-yl)-4-methylquinolines through condensation with sodium salts of substituted pyrazoles [].
Q6: How do steric effects influence the reactivity of 2-chloro-4-methylquinoline derivatives?
A6: Studies on the cyclization of substituted anilides derived from 2-chloro-4-methylquinoline have shown that steric effects can significantly influence the reaction outcome []. Similarly, 5-ethyl and 5-isopropyl substituted 2-(pyrazol-1-yl)-4-methylquinoline derivatives exhibit specific conformations due to C-H-N-1 interactions [], highlighting the importance of steric factors in these systems.
Q7: Are there any reported applications of 2-chloro-4-methylquinoline derivatives in materials science?
A7: 2-Chloro-4-methylquinoline has been used as a starting material to synthesize novel red phosphorescent iridium(III) complexes with 4-tert-Butylphenyl-boronic acid. These complexes show promise as potential emitters in organic light-emitting diodes (OLEDs) [].
Q8: What biological activities have been reported for 2-chloro-4-methylquinoline derivatives?
A8: Derivatives of 2-chloro-4-methylquinoline, specifically Cu(II) and Co(II) complexes derived from N1,N2-bis(4-methylquinolin-2-yl)benzene-1,2-diamine, have shown promising antibacterial and antifungal activities. Notably, these metal complexes exhibit enhanced antitubercular activity against Mycobacterium tuberculosis []. Further research is ongoing to explore the potential of these compounds as therapeutic agents.
Q9: Have any structure-activity relationship (SAR) studies been conducted on 2-chloro-4-methylquinoline derivatives?
A9: While specific SAR studies are not detailed in the provided abstracts, research on synthesizing a range of 2-chloro-4-methylquinoline derivatives with various substituents and their subsequent biological evaluation [, , , ] suggests ongoing efforts to understand the relationship between structure and activity in this class of compounds.
Q10: Are there any known analytical methods for the detection and quantification of 2-chloro-4-methylquinoline?
A10: While specific analytical methods are not detailed in the provided abstracts, common techniques like Nuclear Magnetic Resonance (NMR), UV-Visible spectroscopy, Infrared spectroscopy (IR), and Mass Spectrometry (MS) are likely employed for characterization and analysis of 2-chloro-4-methylquinoline and its derivatives [, , , , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 6-HYDROXY-7-METHYL-6H-[1,2,5]OXADIAZOLO[3,4-E]INDOLE-8-CARBOXYLATE](/img/structure/B123104.png)
